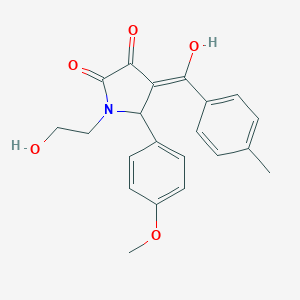amino]propanamide](/img/structure/B247139.png)
N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide, also known as AM-1241, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 2000 by researchers at the University of Connecticut and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. Activation of the CB2 receptor by N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide leads to the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has been shown to have a number of biochemical and physiological effects in animal models, including the reduction of pain and inflammation, the inhibition of oxidative stress, and the promotion of neurogenesis and cell survival. The compound has also been found to have anti-tumor effects in some cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide as a research tool is its selectivity for the CB2 receptor, which allows for the study of the specific effects of CB2 activation in various biological systems. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide is its relatively low potency compared to other synthetic cannabinoids, which may limit its use in certain applications.
Orientations Futures
Future research on N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide may focus on a number of areas, including the development of more potent and selective CB2 agonists, the investigation of the compound's potential therapeutic applications in various disease models, and the elucidation of the molecular mechanisms underlying its effects. Additionally, the use of N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide in combination with other drugs or therapies may be explored as a potential strategy to enhance its therapeutic efficacy.
Méthodes De Synthèse
N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide is synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3,4-dimethoxyphenylacetonitrile to form the intermediate compound, which is then further reacted with N-methyl-3-(p-tolyl)acrylamide to produce the final product.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has been studied for its potential therapeutic applications in a variety of medical conditions, including chronic pain, inflammation, and neurodegenerative diseases. The compound has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been found to have neuroprotective properties.
Propriétés
Nom du produit |
N-(2,3-dihydro-1H-inden-5-yl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide |
|---|---|
Formule moléculaire |
C23H30N2O3 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide |
InChI |
InChI=1S/C23H30N2O3/c1-25(13-11-17-7-10-21(27-2)22(15-17)28-3)14-12-23(26)24-20-9-8-18-5-4-6-19(18)16-20/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,24,26) |
Clé InChI |
FXRHQBCSIXHKQX-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
SMILES canonique |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)
![1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine](/img/structure/B247062.png)
![1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247064.png)
![1-Benzyl-4-[1-(4-fluorobenzyl)-4-piperidinyl]piperazine](/img/structure/B247067.png)
![1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247068.png)
amino]-N-(4-methylphenyl)propanamide](/img/structure/B247069.png)
![N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247070.png)
![Ethyl 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B247071.png)
![Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247074.png)
amino]-N-phenylpropanamide](/img/structure/B247075.png)
![ethyl 4-(4-(2-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247076.png)


